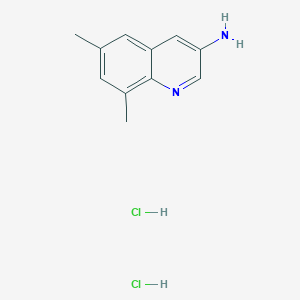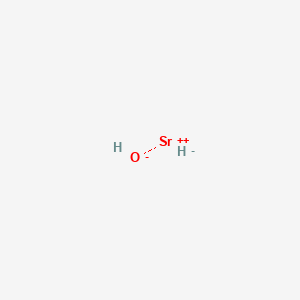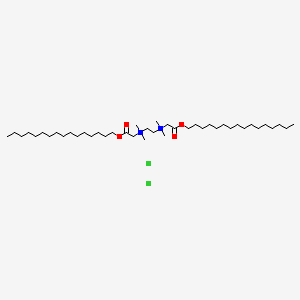![molecular formula C10H12N2O2S B13744647 [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, a methoxymethyl group, and a hydroxymethyl group attached to the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole and formaldehyde.
Reaction with Formaldehyde: The 2-aminobenzothiazole is reacted with formaldehyde in the presence of a suitable catalyst to introduce the methoxymethyl group at the 6-position of the benzothiazole ring.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxymethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: can be compared with other benzothiazole derivatives:
Similar Compounds: Examples include 2-aminobenzothiazole, 6-methoxybenzothiazole, and 7-hydroxybenzothiazole.
Uniqueness: The presence of both methoxymethyl and hydroxymethyl groups at specific positions on the benzothiazole ring makes this compound unique. This structural uniqueness contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
[2-amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol |
InChI |
InChI=1S/C10H12N2O2S/c1-14-5-6-2-3-8-9(7(6)4-13)15-10(11)12-8/h2-3,13H,4-5H2,1H3,(H2,11,12) |
Clave InChI |
WRSNTSJQZSLKLM-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C2=C(C=C1)N=C(S2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


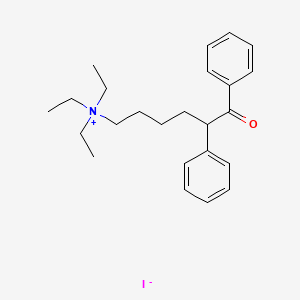
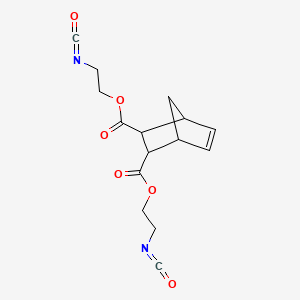
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
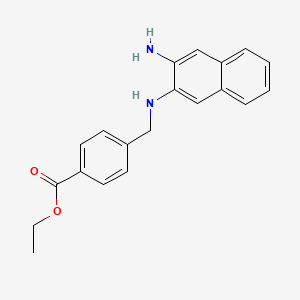

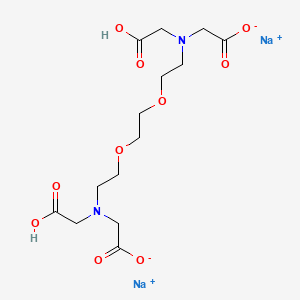
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
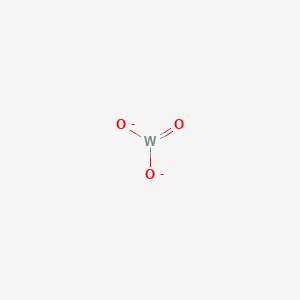
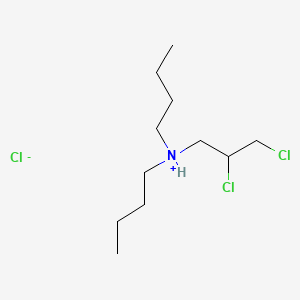
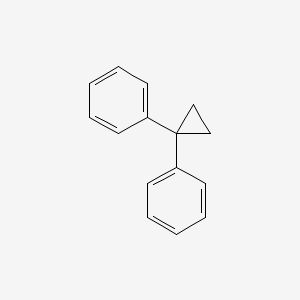
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
